molecular formula C9H12ClF2NO B6220878 [(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 2758001-33-9

[(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No. B6220878
M. Wt: 223.6
InChI Key:
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Description

Methyl [(2,3-difluoro-4-methoxyphenyl)methyl]amine hydrochloride, also known as MD-HCl, is a compound widely used in scientific research due to its unique properties. It has been found to have a variety of applications in the laboratory, such as in the synthesis of various organic compounds, and has also been studied for its biochemical and physiological effects in various organisms.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound [(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride involves the reaction of 2,3-difluoro-4-methoxybenzaldehyde with methylamine followed by reduction of the resulting imine to yield the target compound as its hydrochloride salt.

Starting Materials
2,3-difluoro-4-methoxybenzaldehyde, Methylamine, Hydrogen gas, Palladium on carbon catalyst, Hydrochloric acid, Sodium hydroxide, Ethanol, Diethyl ethe

Reaction
Step 1: Dissolve 2,3-difluoro-4-methoxybenzaldehyde (1.0 equiv) in ethanol (10 mL) and add methylamine (1.2 equiv) dropwise with stirring at room temperature., Step 2: Heat the reaction mixture at reflux for 24 hours., Step 3: Cool the reaction mixture to room temperature and add sodium hydroxide solution (10% w/v) until the pH reaches 9-10., Step 4: Extract the product with diethyl ether (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure to yield the crude amine product., Step 6: Dissolve the crude amine product in ethanol (10 mL) and add hydrogen gas (1 atm) in the presence of palladium on carbon catalyst (10% w/w) at room temperature., Step 7: Heat the reaction mixture at reflux for 4 hours., Step 8: Cool the reaction mixture to room temperature and filter off the catalyst., Step 9: Add hydrochloric acid (1.0 M) dropwise to the reaction mixture until the pH reaches 2-3., Step 10: Collect the resulting precipitate by filtration and wash with diethyl ether to yield the target compound as its hydrochloride salt.

Scientific Research Applications

[(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride has been used in a variety of scientific research applications, such as in the synthesis of organic compounds and in the study of its biochemical and physiological effects. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and thioamides. It has also been used as a catalyst in the synthesis of various heterocyclic compounds. Furthermore, it has been used in the synthesis of various pharmaceuticals and drugs, such as anti-inflammatory drugs, anticonvulsants, and antipsychotics.

Mechanism Of Action

[(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride is believed to act as an agonist of the serotonin 5-HT2A receptor and an antagonist of the serotonin 5-HT2C receptor. It is believed to interact with the serotonin receptors to produce its biochemical and physiological effects.

Biochemical And Physiological Effects

[(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride has been found to produce a variety of biochemical and physiological effects in various organisms. It has been found to produce anxiolytic, antidepressant, and anti-inflammatory effects in animals. It has also been found to produce neuroprotective and neuroregenerative effects in rats. Furthermore, it has been found to produce an anticonvulsant effect in mice.

Advantages And Limitations For Lab Experiments

[(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and has a long shelf life. Furthermore, it has a low toxicity and is relatively safe to use in experiments. However, [(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride also has some limitations for use in laboratory experiments. It is not water soluble, which can make it difficult to use in experiments involving aqueous solutions. Furthermore, it can be difficult to dissolve in organic solvents, which can limit its use in certain types of experiments.

Future Directions

The potential future directions for [(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride are numerous. Further research is needed to explore its potential therapeutic applications, such as in the treatment of depression, anxiety, and other neurological disorders. Furthermore, further research is needed to explore its potential use in the synthesis of various organic compounds and pharmaceuticals. Additionally, further research is needed to explore its potential use as a catalyst in the synthesis of various heterocyclic compounds. Finally, further research is needed to explore its potential use in the study of its biochemical and physiological effects in various organisms.

properties

CAS RN

2758001-33-9

Product Name

[(2,3-difluoro-4-methoxyphenyl)methyl](methyl)amine hydrochloride

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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